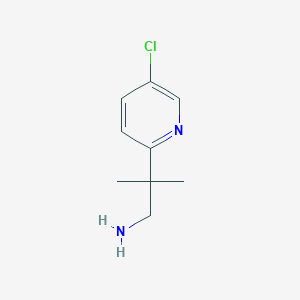

![molecular formula C17H28N4O2 B2458592 叔丁基 3-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂环-3-基)哌啶-1-羧酸酯 CAS No. 2320956-08-7](/img/structure/B2458592.png)

叔丁基 3-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂环-3-基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

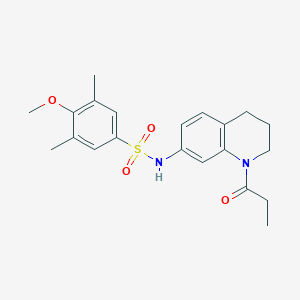

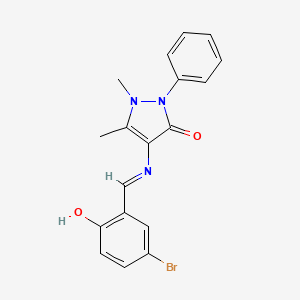

The compound is a complex organic molecule that contains several functional groups. It has a tert-butyl group, a piperidine ring, a carboxylate group, and a tetrahydro-[1,2,4]triazolo[4,3-a]azepine ring system . The tert-butyl group is a common alkyl substituent in organic chemistry . The piperidine ring is a common structural element in many pharmaceuticals and natural products. The carboxylate group is a key functional group in biochemistry, often involved in enzyme catalysis. The tetrahydro-[1,2,4]triazolo[4,3-a]azepine ring system is a less common heterocyclic system that may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The tert-butyl group would likely add steric bulk to the molecule, potentially influencing its reactivity and interactions with other molecules . The piperidine ring is a six-membered ring with one nitrogen atom, which could engage in hydrogen bonding and other polar interactions. The tetrahydro-[1,2,4]triazolo[4,3-a]azepine ring system is a fused ring system containing three nitrogen atoms, which could also engage in a variety of interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and ring systems. The tert-butyl group is generally quite inert, but could potentially be involved in reactions under certain conditions . The piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The tetrahydro-[1,2,4]triazolo[4,3-a]azepine ring system could potentially undergo a variety of reactions, depending on the specific substitution pattern and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups and ring systems. For example, the presence of the polar carboxylate group and the potentially polar triazole ring could influence the compound’s solubility in different solvents . The presence of the tert-butyl group could influence the compound’s volatility and hydrophobicity .科学研究应用

合成与表征

三唑基取代哌啶的合成:一项研究描述了叔丁基反式-4-乙炔基-3-羟基哌啶-1-羧酸酯作为制备取代哌啶的新支架的合成。这个过程涉及区域选择性开环和 1,3-偶极环加成反应,生成 1,2,3-三唑,表明其在为进一步的研究应用创造多样化的化学结构方面具有潜力 (Harmsen 等人,2011).

化学结构和生物评价:另一项研究重点关注叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成、表征和 X 射线衍射研究。该化合物表现出中等的驱虫活性,展示了其在生物应用方面的潜力及其结构分析的重要性 (Sanjeevarayappa 等人,2015).

哌啶稠合三环卡巴烯ems 的抗菌活性:对三环卡巴烯衍生物的立体控制合成对抗菌研究做出了重大贡献,其中一个哌啶环缩合到卡巴烯骨架。这些衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出有效的体外活性,强调了此类化合物的治疗潜力 (Mori 等人,2000).

酸催化的叔丁基化:叔丁基化试剂 2,4,6-三(叔丁氧基)-1,3,5-三嗪 (TriAT-tBu) 的开发突出了其在醇和羧酸的酸催化叔丁基化中的应用,生成叔丁基醚和酯。该试剂为修饰化合物提供了一条新途径,以增强其在进一步科学研究中的特性或效用 (Yamada 等人,2016).

反应性和应用

- 酰化和反应性研究:作为小分子抗癌药物的重要中间体,叔丁基 4-甲酰基-3, 6-二氢吡啶-1(2H)-羧酸酯的反应性研究建立了一种快速且高产的合成方法。这项工作不仅阐明了此类中间体的合成可及性,还阐明了它们在开发新型抗癌疗法中的潜在作用 (Zhang 等人,2018).

作用机制

Target of Action

The primary targets of “tert-butyl 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate” are currently unknown . This compound is structurally similar to other triazolo compounds, which have been found to interact with various targets, including enzymes and receptors .

Mode of Action

Based on its structural similarity to other triazolo compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The biochemical pathways affected by “tert-butyl 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate” are currently unknown

属性

IUPAC Name |

tert-butyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-10-7-8-13(12-20)15-19-18-14-9-5-4-6-11-21(14)15/h13H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEYDNXFHXQZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN=C3N2CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

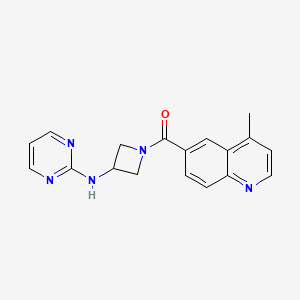

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2458513.png)

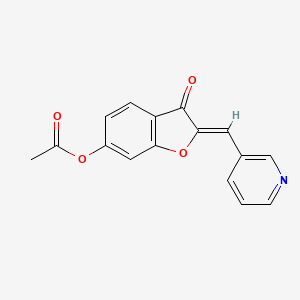

![1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B2458514.png)

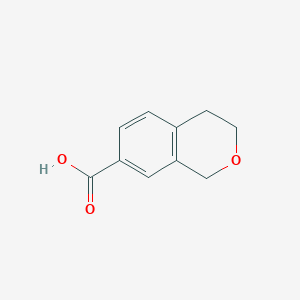

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2458519.png)

![4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2458524.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2458532.png)